molecular formula C9H17NO3 B13314928 2-Amino-3-(1-hydroxycyclohexyl)propanoic acid

2-Amino-3-(1-hydroxycyclohexyl)propanoic acid

Katalognummer: B13314928
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: HFPHNIDIXPWKDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(1-hydroxycyclohexyl)propanoic acid is an organic compound with the molecular formula C9H17NO3 It is a derivative of amino acids, characterized by the presence of an amino group, a hydroxyl group, and a cyclohexyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1-hydroxycyclohexyl)propanoic acid typically involves the reaction of cyclohexanone with glycine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is subjected to hydrogenation to yield the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(1-hydroxycyclohexyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(1-hydroxycyclohexyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(1-hydroxycyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also participate in signaling pathways by binding to receptors and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-3-(1-hydroxycyclohexyl)propanoic acid is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic effects. This structural feature can influence the compound’s reactivity and interactions with biological molecules, making it a valuable subject of study in various research fields .

Eigenschaften

Molekularformel

C9H17NO3

Molekulargewicht

187.24 g/mol

IUPAC-Name

2-amino-3-(1-hydroxycyclohexyl)propanoic acid

InChI

InChI=1S/C9H17NO3/c10-7(8(11)12)6-9(13)4-2-1-3-5-9/h7,13H,1-6,10H2,(H,11,12)

InChI-Schlüssel

HFPHNIDIXPWKDJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(CC(C(=O)O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.